N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both furan and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol. This intermediate can be synthesized through a reaction involving 1,4-dioxaspiro[4.5]decane and formaldehyde under acidic conditions .
The next step involves the formation of the oxalamide linkage. This can be achieved by reacting the spirocyclic intermediate with oxalyl chloride to form the corresponding acid chloride, followed by reaction with furan-2-ylmethylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the oxalamide group could form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A precursor in the synthesis of the target compound.
1,4-Dioxaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.
Furan-2-ylmethylamine: A simpler compound containing the furan ring.
Uniqueness
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its combination of spirocyclic, furan, and oxalamide structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9-11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMAXODIBGKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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